molecular formula C11H11NO3 B1274461 N-propylisatoic anhydride CAS No. 57384-38-0

N-propylisatoic anhydride

Cat. No.: B1274461
CAS No.: 57384-38-0
M. Wt: 205.21 g/mol
InChI Key: GGMJXZRDZQXNSI-UHFFFAOYSA-N
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Description

N-propylisatoic anhydride is an organic compound with the molecular formula C11H11NO3 It is a derivative of isatoic anhydride, which is a versatile building block in organic synthesis The compound contains a propyl group attached to the nitrogen atom of the isatoic anhydride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propylisatoic anhydride can be synthesized through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium(II) catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and safety considerations. The catalytic carbonylation method is preferred in industrial settings due to its higher yields and lower toxicity compared to phosgene-based methods .

Chemical Reactions Analysis

Types of Reactions

N-propylisatoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Water: Hydrolysis to form carboxylic acids.

    Alcohols: Esterification to form esters.

    Amines: Amidation to form amides.

    Lithium Aluminum Hydride: Reduction to form primary alcohols.

Major Products Formed

    Carboxylic Acids: Formed from hydrolysis.

    Esters: Formed from esterification with alcohols.

    Amides: Formed from amidation with amines.

    Primary Alcohols: Formed from reduction.

Scientific Research Applications

N-propylisatoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-propylisatoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

N-propylisatoic anhydride can be compared with other similar compounds, such as:

This compound is unique due to the presence of the propyl group, which can influence its reactivity and the types of products formed in its reactions.

Properties

IUPAC Name

1-propyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMJXZRDZQXNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398059
Record name N-propylisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57384-38-0
Record name N-propylisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of isatoic anhydride (100 g) and propyl iodide (66 ml) in dimethylfomamide (600 ml) at 0° C., under nitrogen, was added sodium hydride (28 g of a 55% dispersion in mineral oil) portionwise. The mixture was allowed to warm to room temperature and stirred for 18 h. The solvent was then removed in vacuo and the residue partitioned between ethyl acetate (1000 ml) and water (500 ml). The organic phase was separated, washed with brine (2×500 ml), dried (MgSO4) and evaporated. The residue was triturated with anhydrous diethyl ether to give the title compound (57 g). 1H NMR (360 MHz, CDCl3) δ1.06 (3H, t, J=7.5 Hz), 1.75-1.86 (2H, m), 4.01-4.05 (2H, m), 7.17 (1H, d, J=8.5 Hz), 7.26-7.32 (1H, m), 7.73-7.78 (1H, m), 8.17 (1H, dd, J=7.9 and 1.7 Hz). MS (CI) m/e 205 [MH]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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